molecular formula C8H5NO2 B1222607 Indole-5,6-quinone CAS No. 582-59-2

Indole-5,6-quinone

Cat. No. B1222607
CAS RN: 582-59-2
M. Wt: 147.13 g/mol
InChI Key: IGGVVGHJSQSLFO-UHFFFAOYSA-N
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Description

Indole-5,6-quinone is an indolequinone, a chemical compound found in the oxidative browning reaction of fruits like bananas . It is mediated by the tyrosinase type polyphenol oxidase from tyrosine and catecholamines leading to the formation of catechol melanin .


Synthesis Analysis

Indole-5,6-quinone can be synthesized by various methods, including Pictet-Spengler condensation, electrochemical oxidation, and photooxidation of indole derivatives. The characterization of Indole-5,6-quinone can be achieved using techniques such as UV-Vis spectrometry, NMR spectroscopy, and IR spectroscopy.


Molecular Structure Analysis

The molecular formula of Indole-5,6-quinone is C8H5NO2 . It has an average mass of 147.131 Da and a mono-isotopic mass of 147.032028 Da .


Chemical Reactions Analysis

Like many quinones, Indole-5,6-quinone can undergo redox reactions via the corresponding 5,6-dihydroxyindole .

Scientific Research Applications

1. Characterization of 5,6-Indolequinones

5,6-Indolequinones are key intermediates in the oxidative conversion of 5,6-dihydroxyindoles to eumelanin biopolymers. A study characterized a novel 5,6-indolequinone and its semiquinone using an integrated chemical, pulse radiolytic, and computational approach. This work enhances the understanding of the role of indolequinones in melanin formation and related biological processes (Pezzella et al., 2007).

2. Reactions with Enzyme-Generated Quinones

Research on the reactions of amino acids with melanogenic systems involving enzyme-generated quinones, including indole-5,6-quinone, provided insights into the formation of melanoproteins. This study is significant for understanding the biochemical pathways of melanin formation and its interactions with various compounds (Mason & Peterson, 1965).

3. Antitumor Activity of Indolequinones

Indolequinones, including derivatives of indole-5,6-quinone, have been investigated for their potential as antitumor agents. A study correlated the quinone structure with its metabolism by recombinant human NAD(P)H:quinone oxidoreductase and its cytotoxicity in vitro, highlighting the potential of indolequinones in cancer therapy (Beall et al., 1998).

4. Synthesis of Heterocyclic Quinones

The synthesis of heterocyclic quinones, including those based on indole-5,6-quinone, is a significant area of study in organic chemistry. These synthetic methodologies have implications for the development of new pharmaceuticals and materials (Echavarren et al., 1997).

5. Electrochemical Synthesis of Quinones

The electrochemical synthesis of indole derivatives, involving indole-5,6-quinone, represents an environmentally friendly method for producing complex organic compounds. This technique is important for sustainable chemistry practices (Nematollahi & Dehdashtian, 2008).

properties

IUPAC Name

1H-indole-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGVVGHJSQSLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=O)C(=O)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331517
Record name Indole-5,6-quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-5,6-quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Indole-5,6-quinone

CAS RN

582-59-2
Record name Indole-5,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-5,6-quinone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-5,6-quinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOLE-5,6-QUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4DX7HKA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Indole-5,6-quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
X Wang, L Kinziabulatova, M Bortoli, A Manickoth… - Nature Chemistry, 2023 - nature.com
Indole-5,6-quinone (IQ) is a long-sought intermediate and structural subunit of eumelanin pigments whose instability has precluded isolation and characterization. It has now been …
Number of citations: 2 www.nature.com
TE YOUNG - The Journal of Organic Chemistry, 1962 - ACS Publications
Reductive cyclization of suitably substituted 3-fo-nitrophenylacetyl) indoles (Va, b) led to 5, 6-dimethoxy-2'-methyl-(VIb) and 5, 6-dimethoxy-2, 3'-biindolyl (Via). Demethvlation of the last …
Number of citations: 20 pubs.acs.org
CB Allsopp, J Wilson - Discussions of the Faraday Society, 1952 - pubs.rsc.org
… explain our present results, therefore, we suggest that oxidation of indole to 5 : 6-dihydroxy-indole or to indole-5 : 6-quinone might perhaps be the first stage in these radiation-induced …
Number of citations: 5 pubs.rsc.org
S Ito, M Kikuta, S Koike, G Szewczyk… - Pigment Cell & …, 2016 - Wiley Online Library
Eumelanin photoprotects pigmented tissues from ultraviolet ( UV ) damage. However, UVA ‐induced tanning seems to result from the photooxidation of preexisting melanin and does …
Number of citations: 48 onlinelibrary.wiley.com
T An, N Lee, HJ Cho, S Kim, DS Shin, SM Lee - RSC advances, 2017 - pubs.rsc.org
Polydopamine (PDA) is considered as a fluorescent molecule, however, the molecular structure and degree of polymerization that yield the most efficient fluorescence have yet to be …
Number of citations: 42 pubs.rsc.org
M SEIJI, S IWASHITA - The Journal of Biochemistry, 1963 - jstage.jst.go.jp
In mammals, melanin is synthesized in specialized unicellular secretory glands, known as melanocytes. Tyrosinase*[EC 1.10. 3.1, o-diphenol: 02 oxidoreductase] catalyzes the …
Number of citations: 19 www.jstage.jst.go.jp
S Padmaja, SA Madison - Research on chemical intermediates, 1999 - hero.epa.gov
The reaction of peroxynitrite with the melanin precursor, 5, 6-dihydroxyindole-2-carboxylic acid (DHICA), was investigated by the stopped-flow technique under deaerated conditions. …
Number of citations: 6 hero.epa.gov
NC Robson, GA Swan - Structure and Control of the Melanocyte: Sixth …, 1966 - Springer
The classical work of HS Raper suggested that when tyrosine or dopa is oxidised enzymically the resulting melanin is a polymer derived from indole-5,6-quinone [3, 12]. The …
Number of citations: 13 link.springer.com
JA Swift - International journal of cosmetic science, 2009 - Wiley Online Library
Eumelanin is the polymeric black pigment commonly found in hair and skin. Its chemical intractability, to all but vigorous oxidizing agents, has hindered satisfactory understanding of its …
Number of citations: 28 onlinelibrary.wiley.com
HS Mason, EW Peterson - Biochimica et Biophysica Acta (BBA)-General …, 1965 - Elsevier
1. A systematic survey of the reactions of compounds containing the functional groups of proteins with melanogenic systems comprised of o-diphenol oxidase and catechol, 4-…
Number of citations: 302 www.sciencedirect.com

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